molecular formula C8H10IN B3349307 Pyridinium, 1-methyl-4-vinyl-, iodide CAS No. 21351-43-9

Pyridinium, 1-methyl-4-vinyl-, iodide

Cat. No.: B3349307
CAS No.: 21351-43-9
M. Wt: 247.08 g/mol
InChI Key: DYWCIVBBDWZOCL-UHFFFAOYSA-M
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Description

Contextualization within Modern Chemical Science

Pyridinium (B92312) salts, which are organic compounds featuring a positively charged pyridine (B92270) ring, hold a significant and multifaceted position in modern chemical science. rsc.orgchemscene.com Structurally, they are characterized by a six-membered aromatic ring containing one nitrogen atom. openaccessjournals.com This nitrogen atom imparts unique electronic properties and reactivity to the ring system, making pyridinium-based structures valuable building blocks and functional units in a wide array of chemical disciplines. openaccessjournals.comwikipedia.org

In the realm of synthetic organic chemistry, pyridinium salts are widely utilized as versatile reagents and intermediates. rsc.orgacs.org They can act as electrophiles, facilitating the addition of nucleophiles to the pyridine ring, and are precursors for the generation of various radical species under photocatalytic or other conditions. wikipedia.orgacs.org The formation of pyridinium salts is often an indicator of reaction progress in many acid-base reactions where pyridine is used as a base. wikipedia.org Furthermore, their utility extends to their role as phase-transfer catalysts and as components in the synthesis of more complex molecules. researchgate.net

The significance of pyridinium compounds is also prominent in materials science. rsc.org Their inherent charge and tunable properties have led to their use in the development of ionic liquids, which are salts with low melting points, exhibiting high chemical and electrochemical stability. chemscene.com These pyridinium-based ionic liquids find applications as electrolytes in energy storage devices and as solvents or catalysts in various chemical processes. chemscene.com Additionally, pyridinium moieties are incorporated into polymers to create functional materials with applications in coatings, membranes, and electronic devices. rsc.org

From a biological perspective, the pyridinium motif is found in vital natural products and bioactive molecules. rsc.org A notable example is nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in metabolic redox reactions, which contains an N-alkylpyridinium cation. wikipedia.org The structural and chemical diversity of pyridinium salts has also spurred research into their potential as antimicrobial and therapeutic agents. rsc.orgopenaccessjournals.com

Significance of Pyridinium-Derived Monomers and Polymers in Academic Research

Pyridinium-derived monomers and their corresponding polymers are a class of materials that have garnered considerable attention in academic research due to their unique properties and wide-ranging potential applications. nih.govmdpi.com These materials are characterized by the presence of cationic pyridinium groups, which can be introduced either by polymerizing pyridinium-containing monomers or by the post-polymerization modification of polymers like poly(4-vinylpyridine). nih.gov

The primary significance of these monomers, such as 1-methyl-4-vinylpyridinium (B1204203) iodide, lies in their ability to undergo polymerization to form well-defined cationic polymers, also known as poly(pyridinium salt)s. nih.govpolymersource.ca These polymers possess a unique combination of properties including water solubility, tunable charge density, and the ability to interact with anionic species and surfaces. This makes them highly valuable in fundamental studies of polyelectrolytes and in the development of advanced materials. nih.gov

In the field of materials science, pyridinium-based polymers are explored for a variety of applications. They are investigated as components in membranes for separation processes and as electrochromic materials due to their redox properties. rsc.orgnih.gov Their ionic nature also makes them suitable for use as antistatic coatings and as dispersants or stabilizers in colloidal systems. Furthermore, the incorporation of pyridinium units into conjugated polymer backbones has led to the development of light-emitting materials with potential applications in organic electronics. nih.gov

The biomedical field represents another significant area of research for pyridinium-derived polymers. nih.govresearchgate.netindexcopernicus.comresearchgate.netpolympart.ir Their cationic nature allows for strong interactions with negatively charged biological membranes, leading to their investigation as antimicrobial agents. openaccessjournals.comresearchgate.net Research has focused on understanding the relationship between the polymer structure, molecular weight, and counter-ion on their biological activity. Additionally, these polymers are being explored in drug delivery systems and for the fabrication of biocompatible coatings and surfaces. nih.govresearchgate.net The ability to tailor the chemical and physical properties of these polymers through synthesis makes them a versatile platform for addressing various challenges in biomedical science. nih.gov

Historical Development and Key Milestones in 1-Methyl-4-vinylpyridinium Iodide Research

The study of vinylpyridinium salts and their polymerization has a history that has seen periods of active investigation. Early research into the polymerization of vinylpyridines and their quaternized derivatives laid the groundwork for understanding the behavior of these monomers. It was noted that vinylpyridinium salts could undergo spontaneous polymerization, a phenomenon that sparked interest in the mechanism of this process. researchgate.net

A significant milestone in the synthesis of specific vinylpyridinium monomers was the development of general methods for their preparation. In 1990, a general synthesis for 1-alkyl-4-vinylpyridinium ions was reported, which involved the alkylation of 4-vinylpyridine (B31050) with primary alkyl triflates. acs.org This provided a more controlled and versatile route to these monomers compared to earlier methods.

The polymerization of 1-methyl-4-vinylpyridinium iodide, often achieved through the quaternization of pre-formed poly(4-vinylpyridine) with methyl iodide, has been a common method for producing the corresponding cationic polymer. nih.govpolymersource.ca This post-polymerization modification approach allows for the synthesis of well-defined polymers with varying degrees of quaternization, enabling systematic studies of their structure-property relationships. nih.gov

Research published in the early 1970s explored the spontaneous polymerization of vinylpyridinium salts in the presence of concentrated sulfuric acid, contributing to the fundamental understanding of the polymerization mechanisms. acs.org These early kinetic and mechanistic studies were crucial for the later development of more controlled polymerization techniques.

More recent research has focused on the detailed characterization and application of polymers derived from 1-methyl-4-vinylpyridinium iodide. Studies have delved into their solution properties, thermal stability, and their performance in various applications, from antimicrobial materials to functional coatings. nih.govmdpi.com The ability to synthesize these polymers with controlled molecular weights and architectures continues to drive their exploration in advanced materials research. polymersource.ca

Interactive Data Table: Properties of Pyridinium, 1-methyl-4-vinyl-, iodide

PropertyValue
Chemical Formula C₈H₁₀IN
Molecular Weight 247.08 g/mol
CAS Number 21351-43-9
Synonyms 1-Methyl-4-vinylpyridinium iodide, 4-Ethenyl-1-methylpyridinium iodide, N-Methyl-4-vinylpyridinium iodide

Interactive Data Table: Synthesis Methods for Poly(1-methyl-4-vinylpyridinium iodide)

Synthesis MethodDescriptionKey Features
Post-polymerization Quaternization Poly(4-vinylpyridine) is reacted with methyl iodide to introduce the methylpyridinium iodide groups onto the polymer backbone. nih.govAllows for control over the degree of quaternization by varying the molar ratio of methyl iodide. nih.gov
Anionic Polymerization and Quaternization 4-vinylpyridine is first polymerized via anionic polymerization to create a well-defined polymer, which is then quaternized with methyl iodide. polymersource.caYields polymers with narrow molecular weight distributions. polymersource.ca
Spontaneous Polymerization The monomer, 1-methyl-4-vinylpyridinium iodide, polymerizes under certain conditions, such as in concentrated solutions or in the presence of strong acids, without the need for a conventional initiator. researchgate.netacs.orgA historically significant method that sparked mechanistic studies.

Properties

IUPAC Name

4-ethenyl-1-methylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C8H10N.HI/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DYWCIVBBDWZOCL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21351-43-9, 38531-16-7
Details Compound: Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1), homopolymer
Record name Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1)
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Details Compound: Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1), homopolymer
Record name Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1), homopolymer
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID30943911
Record name 4-Ethenyl-1-methylpyridin-1-ium iodide
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Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

21351-43-9
Record name Pyridinium, 1-methyl-4-vinyl-, iodide
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Record name 4-Ethenyl-1-methylpyridin-1-ium iodide
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Record name Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1)
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Synthetic Methodologies and Precursor Chemistry

Monomer Synthesis Strategies for 1-Methyl-4-vinylpyridinium (B1204203) Iodide

The synthesis of the 1-methyl-4-vinylpyridinium iodide monomer is primarily achieved through the direct alkylation of 4-vinylpyridine (B31050). This process transforms the tertiary amine functionality of the pyridine (B92270) ring into a quaternary pyridinium (B92312) salt.

The most common pathway to obtaining 1-methyl-4-vinylpyridinium iodide is a two-step process starting from 4-methylpyridine (B42270) (4-picoline).

Synthesis of 4-Vinylpyridine: The initial step involves the synthesis of the precursor, 4-vinylpyridine. This is typically achieved by the condensation of 4-methylpyridine with formaldehyde (B43269) to produce 4-pyridine-ethanol, which is subsequently dehydrated to yield 4-vinylpyridine. chemicalbook.comwikipedia.org An alternative laboratory-scale synthesis involves a palladium-catalyzed Suzuki coupling reaction between 4-bromopyridine (B75155) hydrochloride and a vinylboronate ester, such as 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. chemicalbook.com

Quaternization of 4-Vinylpyridine: The second step is the direct N-alkylation of the 4-vinylpyridine monomer. This involves reacting 4-vinylpyridine with an alkylating agent like methyl iodide. nih.govresearchgate.net While direct alkylation of the monomer is feasible, a prevalent strategy in polymer chemistry is the post-polymerization modification, where poly(4-vinylpyridine) is first synthesized and then quaternized with methyl iodide to form poly(1-methyl-4-vinylpyridinium iodide). nih.govpolymersource.ca The fundamental chemistry of the quaternization reaction remains the same for both the monomer and the polymer.

The formation of the pyridinium salt is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming a stable quaternary ammonium (B1175870) salt. nih.govuoanbar.edu.iq

The efficiency of this quaternization can be influenced by several factors. Studies on the quaternization of poly(4-vinylpyridine) show that the reaction kinetics are affected by a neighboring-group effect, where the rate of reaction for a pyridine unit is retarded by adjacent, already quaternized groups. rsc.org Despite this, high degrees of quaternization, up to 95-98%, can be achieved using methyl iodide. polymersource.caresearchgate.net

The reaction is typically carried out by refluxing the reactants in a suitable solvent. nih.gov Various solvents can be employed, including methanol (B129727), ethanol (B145695), or mixtures like THF/DMF. nih.govpolymersource.ca The choice of solvent can be critical, with methanol being preferred for achieving full quaternization of the corresponding polymer. nih.gov Other alkylating agents, such as alkyl triflates and dimethylsulfate, have also been used to form similar pyridinium structures. acs.orgacs.org

Table 1: Reaction Conditions for Quaternization of 4-Vinylpyridine (or its Polymer)
Alkylating AgentSolventConditionsDegree of QuaternizationSource
Methyl IodideMethanol or EthanolReflux for 4 hoursUp to 100% (on polymer) nih.gov
Methyl IodideTHF / DMF (8:2 mixture)Stirring>98% (on polymer) polymersource.ca
Methyl IodideNot specifiedNot specifiedUp to 95% (on polymer) researchgate.net
Alkyl Iodides (ethyl, butyl, hexyl)Sulpholane343 KKinetically modeled rsc.org

After the synthesis of 1-methyl-4-vinylpyridinium iodide or its polymeric form, purification is essential to remove unreacted starting materials and byproducts. A common and effective method involves precipitation. The reaction mixture is added to a large volume of a non-solvent, such as diethyl ether or hexanes, causing the desired ionic product to precipitate out of the solution. nih.govpolymersource.ca

The resulting solid is then isolated by filtration. To ensure high purity, the isolated product is typically washed with solvents like ethanol and diethyl ether to remove any remaining impurities. nih.gov Finally, the purified product is dried, often under vacuum, to yield the final high-purity monomer or polymer. researchgate.net For the precursor 4-vinylpyridine, purification is often achieved using flash chromatography. chemicalbook.com

Pre-polymerization Modifications and Functionalization of 4-Vinylpyridine

The chemistry of the precursor, 4-vinylpyridine, is central to the synthesis of the target compound and its derivatives. Understanding its synthesis and the reactivity of its functional groups is crucial.

The industrial production of 4-vinylpyridine primarily relies on the reaction of 4-methylpyridine with formaldehyde. wikipedia.org This process generally involves:

Condensation: 4-methylpyridine and formaldehyde are reacted, often at elevated temperatures (e.g., 105-110 °C), to form the alcohol intermediate, 4-pyridine-ethanol. google.com

Dehydration: The intermediate alcohol is then dehydrated to introduce the vinyl group, yielding 4-vinylpyridine. chemicalbook.comguidechem.com

Table 2: Synthetic Routes to 4-Vinylpyridine
Starting MaterialsKey Reagents/CatalystsReaction TypeSource
4-Methylpyridine, Formaldehyde-Condensation, then Dehydration chemicalbook.comwikipedia.orggoogle.com
4-Bromopyridine hydrochloride, 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(PPh₃)₂Cl₂, K₂CO₃Suzuki Coupling chemicalbook.com

The reactivity of 4-vinylpyridine is dictated by its two primary functional components: the pyridine ring and the vinyl group.

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a nucleophilic center. This nucleophilicity is the basis for the quaternization reaction with methyl iodide. uoanbar.edu.iq Conversely, the pyridine ring as a whole is electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring relatively unreactive towards electrophilic substitution but more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqbeilstein-journals.org

Vinyl Group Reactivity: The vinyl group exhibits reactivity typical of an alkene. It can undergo electrophilic addition reactions and is susceptible to polymerization. guidechem.comacs.org Notably, it has been observed that the polymerization of 4-vinylpyridine can sometimes occur spontaneously upon quaternization, highlighting the interplay between the reactivity of the two functional groups. nih.gov

Polymerization Mechanisms and Macromolecular Architecture

Post-Polymerization Quaternization Strategies

Post-polymerization modification is a powerful and versatile strategy for synthesizing well-defined cationic polymers. In the context of "Pyridinium, 1-methyl-4-vinyl-, iodide," this typically involves the initial synthesis of neutral poly(4-vinylpyridine) (P4VP) followed by a quaternization reaction. This two-step approach is often preferred over the direct polymerization of vinylpyridinium monomers because it allows for the synthesis of well-defined precursor polymers with controlled molecular weights and narrow polydispersity indices using techniques like living anionic polymerization or controlled radical polymerization (CRP). nih.gov

N-Methylation of Poly(4-vinylpyridine) with Methyl Iodide

The N-methylation of poly(4-vinylpyridine) (P4VP) with methyl iodide (CH₃I) is a classic and widely employed method to obtain poly(1-methyl-4-vinylpyridinium iodide) (P4VPQ). nih.govmdpi.compolymersource.ca This reaction involves the nucleophilic attack of the nitrogen atom on the pyridine (B92270) ring of the P4VP repeating unit on the electrophilic methyl group of methyl iodide. The result is the formation of a quaternary ammonium (B1175870) salt, specifically a pyridinium (B92312) iodide, along the polymer backbone.

The general reaction scheme involves dissolving the precursor P4VP in a suitable solvent and then adding methyl iodide, often in molar excess. polymersource.ca The reaction mixture is typically stirred at a specific temperature, for instance, 40°C, for a duration ranging from several hours to overnight to ensure a high degree of conversion. polymersource.ca Following the reaction, the resulting quaternized polymer, poly(1-methyl-4-vinylpyridinium iodide), is commonly isolated by precipitation in a non-solvent like hexane (B92381) or diethyl ether, followed by filtration and drying under vacuum. mdpi.compolymersource.capolymersource.ca The success of the quaternization is confirmed through spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, where the disappearance of the characteristic pyridine band around 1412 cm⁻¹ is a key indicator. polymersource.capolymersource.ca

Degree of Quaternization and its Control

The degree of quaternization (DQ), which represents the percentage of pyridine rings that have been converted to pyridinium iodide units, is a critical parameter that significantly influences the physicochemical properties of the final polymer. This includes its solubility, charge density, and interaction with other molecules. The DQ can be precisely controlled by manipulating the reaction conditions.

The most direct method to control the DQ is by varying the molar ratio of the quaternizing agent, methyl iodide, to the 4-vinylpyridine (B31050) monomer units in the polymer chain. nih.gov Increasing the molar excess of methyl iodide generally leads to a higher degree of quaternization. polymersource.ca For instance, studies have shown that progressively increasing the amount of methyl iodide can yield polymers with DQ values ranging from partial to nearly 100%. nih.gov

However, achieving complete (100%) quaternization can be challenging due to several factors. A phenomenon known as the "neighboring group effect" can cause a retardation in the reaction rate as quaternization proceeds. sjtu.edu.cn This is attributed to both steric hindrance and electrostatic repulsion between the positively charged pyridinium groups being formed and the incoming methyl iodide molecules, making it more difficult for the remaining neutral pyridine units to react. sjtu.edu.cn While methyl iodide is considered a highly favorable reagent that can achieve high quaternization yields, sometimes up to 95%, quantitative conversion often requires a significant excess of the alkylating agent and optimized reaction conditions. nsysu.edu.tw

The degree of quaternization is typically quantified using ¹H NMR spectroscopy. nih.gov By comparing the integration of the proton signals from the quaternized pyridinium rings with those of the unreacted pyridine rings, a precise percentage can be calculated. polymersource.ca

Below is a data table illustrating how the molar ratio of methyl iodide affects the degree of quaternization based on experimental findings.

Table 1: Effect of Methyl Iodide Molar Ratio on the Degree of Quaternization (DQ) of P4VP.
Sample IDMolar Ratio (CH₃I / 4VP unit)Degree of Quaternization (DQ) (%)Reference
PVP_Q3~0.3331 nih.gov
PVP_Q2~0.4247 nih.gov
PVP_Q1~0.6669 nih.gov
PVPQ~0.84>98 nih.govpolymersource.ca
PS-b-P4VPQ2.0Quantitative polymersource.ca

Influence of Solvent Systems on Quaternization Efficiency

The choice of solvent plays a crucial role in the efficiency of the quaternization reaction of P4VP with methyl iodide. The solvent must be capable of dissolving the initially neutral P4VP and the increasingly polar, charged polymer as the reaction progresses. The dielectric constant of the solvent is an important factor, as a higher polarity can help stabilize the charged transition state and the resulting ionic product, thus facilitating the reaction. nsysu.edu.tw

Commonly used solvents for this reaction include methanol (B129727), ethanol (B145695), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). nih.govpolymersource.carsc.org Research has shown that different solvents can be preferentially used to target different degrees of quaternization. For instance, to achieve a very high or complete degree of quaternization, methanol is often the solvent of choice. nih.gov For synthesizing partially quaternized derivatives, ethanol has been used effectively. nih.govmdpi.com A mixture of THF and DMF has also been utilized, particularly in the quaternization of P4VP homopolymers. polymersource.ca

The selection of the solvent system is not only about achieving a high conversion rate but also about avoiding potential side reactions. The solvent should be inert under the reaction conditions. The conformation of the polymer chain in the solvent also affects reactivity; in a "good" solvent where the polymer coil is expanded, the pyridine groups are more accessible, leading to higher reactivity compared to a "poor" solvent where the coil is collapsed. nsysu.edu.tw

Table 2: Solvents Used in the N-Methylation of P4VP and P4VP-Containing Block Copolymers.
Polymer SystemSolventTypical Outcome/UseReference
P4VPMethanolSynthesis of fully quaternized polymer (>98%) nih.gov
P4VPEthanolSynthesis of partially quaternized polymers nih.govmdpi.com
P4VPTHF / DMF (8:2 mixture)Synthesis of highly quaternized polymer (>98%) polymersource.ca
PS-b-P4VPDMFQuantitative quaternization of the P4VP block polymersource.ca
P4VPSulfolaneGood results with rapid kinetics and absence of side reactions nsysu.edu.tw

Copolymerization Studies Involving Vinylpyridinium Monomers

While post-polymerization modification is a dominant strategy, the incorporation of 1-methyl-4-vinylpyridinium (B1204203) iodide units into copolymers, particularly block copolymers, is of significant interest for creating advanced materials with self-assembling properties.

Block Copolymer Synthesis with Poly(1-methyl-4-vinylpyridinium) Segments

The synthesis of block copolymers containing a poly(1-methyl-4-vinylpyridinium iodide) (P4VPQ) segment is almost exclusively achieved through the post-polymerization quaternization of a pre-synthesized poly(4-vinylpyridine) (P4VP) block. polymersource.caresearchgate.netpolymersource.ca This method allows for the creation of well-defined amphiphilic block copolymers, where one block is hydrophobic (e.g., polystyrene, PS) and the other is a hydrophilic polyelectrolyte (P4VPQ).

The synthesis process begins with the controlled polymerization of the first block, for example, styrene (B11656), using a technique like living anionic polymerization or a controlled radical polymerization method such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. polymersource.cansysu.edu.twmst.eduacs.orgresearchgate.net Subsequently, the second monomer, 4-vinylpyridine, is added and polymerized from the active end of the first block, resulting in a well-defined diblock copolymer (e.g., PS-b-P4VP). polymersource.cansysu.edu.tw

The final and crucial step is the selective quaternization of the P4VP block. The diblock copolymer is dissolved in a suitable solvent, such as DMF, and reacted with methyl iodide. polymersource.ca This transforms the neutral, more hydrophobic P4VP block into the charged, hydrophilic P4VPQ block, yielding an amphiphilic block copolymer like poly(styrene)-b-poly(1-methyl-4-vinylpyridinium iodide) (PS-b-P4VPQ). polymersource.caacs.org This quaternization step can be performed to achieve quantitative conversion of the P4VP block without affecting the other block (e.g., PS). polymersource.caresearchgate.net This methodology has been successfully applied to create various block copolymers, including those with poly(ethylene oxide) (PEO) and other segments. researchgate.net

Table 3: Examples of Block Copolymers Synthesized via Post-Polymerization Quaternization of the P4VP Block.
Precursor Block CopolymerSynthesis Method for PrecursorQuaternizing AgentFinal Block CopolymerReference
Poly(styrene)-b-poly(4-vinylpyridine) (PS-b-P4VP)Living Anionic PolymerizationMethyl IodidePS-b-poly(1-methyl-4-vinylpyridinium iodide) polymersource.ca
Poly(styrene)-b-poly(4-vinylpyridine) (PS-b-P4VP)Atom Transfer Radical Polymerization (ATRP)Methyl IodidePS-b-poly(1-methyl-4-vinylpyridinium iodide) nsysu.edu.tw
Poly(styrene)-b-poly(4-vinylpyridine) (PS-b-P4VP)Reversible Addition-Fragmentation chain Transfer (RAFT)Not specified, but applicablePS-b-poly(1-methyl-4-vinylpyridinium iodide) researchgate.net
Poly(2,2,2-trifluoroethyl methacrylate)-b-poly(4-vinylpyridine) (PTFEMA-b-P4VP)Reversible Addition-Fragmentation chain Transfer (RAFT)Not specified, but applicablePTFEMA-b-poly(1-methyl-4-vinylpyridinium iodide) mdpi.com

Statistical Copolymerization and Monomer Reactivity Ratios

Statistical copolymers offer a way to finely tune the properties of a polymer by randomly incorporating different monomer units along the chain. In the context of this subject, this involves the copolymerization of 4-vinylpyridine (4VP) with another monomer, followed by quaternization.

A key study investigated the copolymerization of 4VP with styrene (S). rsc.org The reactivity ratios, which describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer, were determined for this pair. At 343 K (70 °C), the reactivity ratios were found to be r₁(4VP) = 0.69 ± 0.01 and r₂(Styrene) = 0.46 ± 0.10. rsc.org

Since both r₁ and r₂ are less than 1, this indicates that the system has a tendency towards alternation, meaning a growing chain ending in a 4VP unit has a slight preference to add a styrene monomer, and a chain ending in a styrene unit prefers to add a 4VP monomer. This leads to a more random distribution of the monomers along the polymer chain rather than long sequences of one type. The product of the reactivity ratios (r₁r₂ ≈ 0.32) being significantly less than 1 confirms this azeotropic behavior.

Following the synthesis of the poly(4-vinylpyridine-co-styrene) copolymer, the pyridine units can be quaternized with methyl iodide. Interestingly, studies on the kinetics of this quaternization revealed that the neighboring-group effect, which causes a slowdown in the reaction rate in P4VP homopolymers, was absent in a copolymer containing only a 0.2 mole fraction of vinylpyridine. rsc.org This suggests that the styrene units effectively isolate the pyridine units, preventing the steric and electrostatic hindrances that cause the rate retardation. rsc.org

Spontaneous Polymerization Phenomena of Vinylpyridinium Salts

The spontaneous polymerization of 4-vinylpyridine upon quaternization or protonation has been a subject of considerable research. The process is understood to proceed via a unique ionic mechanism, distinct from conventional free-radical or ionic polymerizations.

The currently accepted mechanism for the spontaneous polymerization of 4-vinylpyridinium salts involves a zwitterionic intermediate. kpi.uabrandeis.edu The initiation is proposed to be caused by the nucleophilic attack of a neutral 4-vinylpyridine molecule on the electron-deficient double bond of a 4-vinylpyridinium ion. brandeis.eduresearchgate.net This attack forms a zwitterion, which then acts as the propagating species. This growing chain end, being an intramolecular ionic pair, exhibits high chemical specificity, adding only molecules of the monomeric vinylpyridinium salt and not reacting with other vinyl monomers, including the neutral 4-vinylpyridine. researchgate.net This process is considered a chain-growth polymerization. researchgate.net

Studies have shown that in concentrated aqueous solutions, the polymerization of quaternary vinyl pyridinium salts occurs through a specific ionic mechanism. The kinetics of this process for some vinylpyridinium salts, such as 1,2-dimethyl-5-vinylpyridinium methyl sulfate, are interpreted in terms of chain propagation occurring within organized aggregates of the monomeric salts that exist in solutions near saturation. researchgate.net

The macromolecular architecture of the resulting polymer is a key aspect of this spontaneous process. Research has focused on understanding how reaction conditions influence the stereoregularity and other properties of the polymer chains.

Detailed Research Findings

The stereoregularity of poly(4-vinyl-n-alkyl-pyridinium) salts prepared through spontaneous polymerization has been investigated, revealing a tendency towards isotactic structures. This is in contrast to poly(4-vinylpyridine) prepared by radical or anionic polymerization, which typically results in an atactic structure. kpi.ua The degree of isotacticity is influenced by the polymerization temperature and the nature of the alkylating agent.

The preferential isotactic placement is attributed to the zwitterionic polymerization mechanism, where a sandwich-like association between the quaternized monomer and the growing chain end is stabilized by Coulombic interactions. kpi.ua This ordered transition state favors a specific orientation of the incoming monomer unit, leading to a higher degree of stereoregularity.

The following table, based on the findings of Gramain et al. (1999), illustrates the effect of the alkylating agent and temperature on the isotactic triad (B1167595) content of spontaneously polymerized poly(4-vinylpyridinium) salts.

Table 1: Effect of Alkylating Agent and Temperature on the Isotactic Triad Content of Spontaneously Polymerized Poly(4-vinylpyridinium) Salts

Alkylating Agent (RX) Polymerization Temperature (°C) Isotactic Triad Content (%)
CH₃I 20 35
CH₃I 0 40
C₂H₅I 20 38
C₄H₉I 20 42
C₆H₁₃I 20 45

This table was created based on data from Gramain, P., & Chovino, C. (1999). Stereoregularity of poly(4-vinyl-n-alkyl-pyridinium) salts prepared by spontaneous polymerization. Polymer, 40(17), 4805-4810. kpi.ua

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural verification of organic compounds, providing detailed information about the chemical environment of individual atoms. For 1-methyl-4-vinylpyridinium (B1204203) iodide and its polymer, both ¹H and ¹³C NMR are used to confirm its identity and, crucially, to analyze the microstructure of the polymer.

Proton NMR (¹H NMR) is particularly vital for analyzing the quaternization of poly(4-vinylpyridine) (PVP) to form poly(1-methyl-4-vinylpyridinium iodide). The degree of quaternization, a critical parameter influencing the polymer's properties, can be precisely quantified using ¹H NMR spectroscopy. nih.gov

Upon successful quaternization with methyl iodide, distinct changes are observed in the ¹H NMR spectrum. acs.org In the spectrum of the resulting polymer, new signals appear that are not present in the precursor PVP. A characteristic new peak corresponding to the protons of the N-methyl group (–CH₃) emerges at approximately 4.2 ppm. nih.govacs.org The broad resonance signal observed between 1.5 and 2.0 ppm is attributed to the aliphatic protons (–CH₂–CH–) of the polymer backbone. nih.gov

In the aromatic region, the signals for the pyridine (B92270) protons of the unreacted PVP units (at 6.6 and 8.2 ppm) decrease in intensity, while new signals corresponding to the protons on the quaternized pyridinium (B92312) ring appear at approximately 7.7 and 8.5 ppm. nih.gov The complete disappearance of the PVP signals confirms that a quantitative, or 100%, quaternization has been achieved. nih.gov By comparing the integration of the N-methyl peak or the pyridinium ring peaks with any remaining pyridine signals, the precise degree of quaternization can be calculated. nih.govacs.org

Assignment Chemical Shift (δ) in ppm Notes
Aliphatic Backbone (–CH₂–CH–)1.5 - 2.0Broad resonance signal. nih.gov
N-Methyl Group (–CH₃)~4.2Appears upon quaternization; intensity correlates with quaternization degree. nih.govacs.org
Pyridine Protons (Unquaternized)6.6 and 8.2Signals from precursor PVP; diminish as reaction proceeds. nih.gov
Pyridinium Protons (Quaternized)7.7 and 8.5Appear upon quaternization; intensity correlates with quaternization degree. nih.gov

Carbon-13 NMR (¹³C NMR) provides complementary information that confirms the structural changes occurring during the quaternization of poly(4-vinylpyridine). While ¹H NMR is often used for quantification, ¹³C NMR offers direct evidence of the changes in the carbon skeleton of the pyridine ring and the addition of the methyl group.

The analysis of poly(1-methyl-4-vinylpyridinium iodide) by ¹³C NMR shows that the resonance signals attributed to the unquaternized poly(4-vinylpyridine) rings, typically found at 155, 150, and 124 ppm, progressively decrease in intensity as the quaternization reaction with methyl iodide proceeds. polymersource.ca In a fully quaternized polymer, these peaks are completely absent, providing definitive confirmation that the reaction has gone to completion. polymersource.ca The appearance of a new signal for the N-methyl carbon and shifts in the pyridinium ring carbon signals further corroborates the formation of the desired product.

Polymer State Observed ¹³C NMR Signals (ppm) Interpretation
Unquaternized PVP155, 150, 124Characteristic resonance signals of the pyridine ring carbons. polymersource.ca
Partially Quaternized155, 150, 124 (decreasing intensity) + New SignalsA mixture of unreacted pyridine and quaternized pyridinium units is present. polymersource.ca
Fully Quaternized (PVPQ)Signals at 155, 150, 124 are absentConfirms the quantitative conversion to poly(1-methyl-4-vinylpyridinium iodide). polymersource.ca

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and monitor the chemical changes during the synthesis of poly(1-methyl-4-vinylpyridinium iodide).

FT-IR spectroscopy is highly effective for confirming the quaternization of the pyridine ring. The spectrum of the precursor, poly(4-vinylpyridine), shows characteristic vibrations for the pyridine ring at approximately 1598 cm⁻¹, 1556 cm⁻¹, and 1415 cm⁻¹. acs.org Upon complete quaternization to poly(1-methyl-4-vinylpyridinium iodide), the band at 1598 cm⁻¹ disappears, and new, distinct bands for the pyridinium ring emerge at around 1640, 1570, and 1516 cm⁻¹. acs.org The disappearance of the peak at 1412 cm⁻¹ has also been cited as evidence of successful quaternization. researchgate.net

Raman spectroscopy provides valuable insight into the nature of the iodide counter-ion. In the presence of excess iodine, polyiodide species such as triiodide (I₃⁻) and pentaiodide (I₅⁻) can form. Raman spectroscopy can detect these species through their characteristic vibrational modes, with a peak for the symmetric stretch of I₃⁻ appearing around 116 cm⁻¹ and another for polyiodides at approximately 152 cm⁻¹. researchgate.net Furthermore, changes in the polymer backbone can be observed; for instance, a pyridine ring band at 998 cm⁻¹ in P4VP is known to shift upon complexation, indicating interaction with other species. researchgate.net

Spectroscopy Type **Wavenumber (cm⁻¹) **Assignment Reference
FT-IR1598C=C, C–N vibrations of unquaternized pyridine ring acs.org
FT-IR1640, 1570, 1516Appearance of pyridinium bands confirming quaternization acs.org
FT-IR1412Disappearance of this -N= absorbance peak confirms quaternization researchgate.net
Raman~116Symmetric stretching vibration of the triiodide (I₃⁻) ion researchgate.net
Raman~152Presence of polyiodides (e.g., I₅⁻) researchgate.net
Raman998Pyridine ring mode in P4VP, which shifts upon complexation researchgate.net

Chromatographic Techniques for Polymer Molecular Weight Distribution (SEC/GPC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a critical technique for determining the molecular weight distribution of polymers. In the case of poly(1-methyl-4-vinylpyridinium iodide), SEC is employed to analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are fundamental to understanding the polymer's physical and mechanical properties.

The characterization is often performed on the precursor polymer, poly(4-vinylpyridine), before quaternization. Following the reaction with methyl iodide to form poly(1-methyl-4-vinylpyridinium iodide), the molecular weight increases. The degree of quaternization, which can be determined by techniques like FT-IR spectroscopy, directly impacts the final molecular weight. polymersource.ca

Research findings indicate that the synthesis of poly(1-methyl-4-vinylpyridinium iodide) can be achieved through the quaternization of poly(4-vinylpyridine). For instance, a poly(4-vinylpyridine) precursor with a number-average molecular weight (Mn) of 5,060 g/mol and a PDI of 1.06 was used to synthesize the quaternized polymer. polymersource.ca After the reaction with methyl iodide, the resulting poly(1-methyl-4-vinylpyridinium iodide) exhibited a significant increase in its molecular weight.

A study on a series of N-methyl quaternized derivatives of poly(4-vinylpyridine) started with a precursor poly(4-vinylpyridine) with a weight-average molecular weight (Mw) of 60 kDa. The final molecular weight of the quaternized polymers was then calculated based on the degree of quaternization determined by 1H NMR spectroscopy. This approach allows for the systematic study of how the extent of quaternization influences the polymer's properties.

Table 1: Molecular Weight Data of Poly(1-methyl-4-vinylpyridinium iodide) and its Precursor

SampleDescriptionMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PrecursorPoly(4-vinylpyridine)5,0605,3701.06
ProductPoly(1-methyl-4-vinylpyridinium iodide)12,000-1.06

Data sourced from a specific polymer sample analysis. polymersource.ca

Microscopy Techniques for Morphological and Surface Characterization

Microscopy techniques are indispensable for visualizing the morphology and surface features of polymer films. These methods provide insights into the material's texture, roughness, and phase distribution at the nanoscale, which are crucial for applications in coatings, membranes, and electronic devices.

Atomic Force Microscopy (AFM) in Polymer Film Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. In the context of polymer science, AFM is used to characterize the surface morphology of thin films, including features like domains, roughness, and defects.

While specific research detailing the AFM analysis of homopolymer films of poly(1-methyl-4-vinylpyridinium iodide) is not extensively available in the reviewed literature, the technique's application to similar and related polymer systems provides a strong indication of its utility. For instance, AFM has been effectively used to study the surface morphology of block copolymers containing poly(4-vinylpyridine). These studies reveal how different blocks phase-separate to form distinct nanodomains, and how factors like solvent annealing can influence the surface structure.

In a hypothetical AFM analysis of a poly(1-methyl-4-vinylpyridinium iodide) film, researchers would expect to obtain data on surface roughness (Ra), root-mean-square roughness (Rq), and potentially visualize the polymer chain organization on the substrate. The data table below illustrates the type of information that would be generated from such an analysis.

Table 2: Hypothetical AFM Surface Roughness Data for a Poly(1-methyl-4-vinylpyridinium iodide) Film

ParameterDescriptionValue (nm)
RaAverage Roughnesse.g., 2.5
RqRoot-Mean-Square Roughnesse.g., 3.1
RmaxMaximum Roughness Heighte.g., 15.8

This table is illustrative and does not represent published data for this specific homopolymer but indicates the expected output from AFM analysis.

The study of such surface properties is critical as they can influence the material's interaction with its environment, including its adhesive properties, wettability, and performance in electronic or biomedical applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the molecular and electronic properties of pyridinium (B92312) compounds, providing insights into their geometry, charge distribution, and orbital energies. While specific DFT studies on Pyridinium, 1-methyl-4-vinyl-, iodide are not extensively detailed in the provided literature, principles from related compounds can be applied. For instance, DFT calculations on similar pyridinium derivatives, such as 3-methyl 2-vinyl pyridinium phosphate, have been used to optimize molecular structures and determine parameters like bond lengths and angles, which show good agreement with experimental X-ray diffraction data researchgate.net.

The molecular electrostatic potential (MEP) is another valuable output from DFT calculations, which maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack researchgate.nettandfonline.com. For the 1-methyl-4-vinylpyridinium (B1204203) cation, the positive charge is expected to be delocalized over the pyridinium ring, with the nitrogen atom and adjacent carbons being the most electron-deficient sites.

Table 1: Representative Theoretical Parameters from DFT Studies on Related Pyridinium Compounds

Parameter Typical Finding Significance
Bond Lengths (Å) C-N and C-C bonds in the pyridinium ring are intermediate between single and double bonds. Indicates aromatic character and electron delocalization.
Bond Angles (°) Angles around the sp² hybridized carbons in the ring are close to 120°. Confirms the planar or near-planar geometry of the pyridinium ring.
Dihedral Angles (°) The vinyl group may exhibit a slight twist relative to the pyridinium ring. Affects the degree of π-conjugation and electronic properties.

| HOMO-LUMO Gap (eV) | Varies depending on the specific substituents and solvent environment. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Dynamics (MD) Simulations of Polymer and Solution Behavior

MD simulations of the quaternized polymer in aqueous solutions would reveal the arrangement of water molecules around the charged pyridinium rings and the iodide counter-ions. The simulations can elucidate the structure of the hydration shells and the extent of ion pairing. The hydrophobic vinyl backbone of the polymer and the charged pyridinium side chains create a complex interplay of interactions with the solvent.

Prediction of Reaction Mechanisms and Pathways via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For "this compound," computational studies can predict the pathways for various reactions, including polymerization and degradation.

The polymerization of 4-vinylpyridine (B31050), followed by quaternization with methyl iodide, is a common synthetic route to poly(N-methyl-4-vinylpyridinium iodide) nih.govresearchgate.netpolymersource.camdpi.com. Computational studies can model the initiation, propagation, and termination steps of this polymerization. For the monomer itself, theoretical calculations can explore its reactivity towards nucleophiles and electrophiles. The vinyl group is susceptible to addition reactions, and the pyridinium ring can undergo nucleophilic attack, although the positive charge makes it generally resistant to electrophilic substitution.

Computational modeling can also predict the stability of the compound and potential degradation pathways. For instance, the C-I bond is relatively weak and could be a site for photodissociation, a process that has been studied computationally for similar molecules like vinyl iodide kaist.ac.krresearchgate.net. Theoretical calculations can determine the energies of excited states and the barriers for dissociation, providing insights into the photostability of the molecule.

Table 2: Computationally Explored Reaction Types for Pyridinium Systems

Reaction Type Computational Approach Predicted Outcome
Polymerization DFT calculations of transition state energies for radical or ionic polymerization. Determination of the most favorable polymerization mechanism and prediction of reaction kinetics.
Nucleophilic Addition Mapping the potential energy surface for the attack of a nucleophile on the vinyl group or pyridinium ring. Identification of the most likely products and the activation barriers for their formation.

| Photodissociation | Calculation of excited state potential energy curves along the C-I bond coordinate. | Prediction of the quantum yields for the formation of different photoproducts. |

Solvation Effects and Intermolecular Interactions Modeling

The solvation of "this compound" and its polymer has been a subject of interest due to the significant influence of the solvent on their properties and applications nih.govresearchgate.netsemanticscholar.orgdntb.gov.ua. Computational modeling, often in conjunction with experimental techniques, provides a molecular-level understanding of these solvation phenomena. The interactions are primarily electrostatic due to the ionic nature of the compound, but hydrogen bonding and van der Waals forces also play a role.

In polar solvents like water and alcohols, the pyridinium cation and iodide anion are expected to be well-solvated. Computational studies, such as quantum mechanical calculations on small clusters of the solute with solvent molecules, can quantify the strength of these interactions nih.govnih.gov. These studies can reveal the geometry of the first solvation shell and the number of solvent molecules directly interacting with the ions. The solvation process involves a significant reorganization of the solvent molecules around the solute, which can be modeled using molecular dynamics simulations.

Intermolecular interactions between the pyridinium cations and iodide anions can lead to the formation of ion pairs or larger aggregates, especially in less polar solvents. The strength of these interactions can be calculated using quantum chemical methods. Furthermore, the vinyl group can participate in π-stacking interactions with other aromatic systems. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular contacts in the solid state researchgate.net.

A study on poly(4-vinylpyridine) and its quaternized derivatives highlighted the importance of quaternization on solvation properties, which were investigated in binary solvent mixtures nih.govresearchgate.netsemanticscholar.orgdntb.gov.ua. The solvatochromism of these polymers, which is their color change in response to solvent polarity, is a direct consequence of the differential solvation of the ground and excited electronic states.

Quantum Chemical Analysis of Optical and Electronic Transitions

Quantum chemical calculations are essential for interpreting and predicting the optical and electronic properties of molecules like "this compound". These methods can calculate the energies of electronic transitions, which correspond to the absorption of light, and the probabilities of these transitions (oscillator strengths).

The UV-Visible absorption spectrum of 1-methyl-4-vinylpyridinium iodide is expected to be dominated by charge-transfer transitions from the iodide anion to the pyridinium cation researchgate.net. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the wavelengths of these absorptions. The position of the charge-transfer band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism researchgate.net.

Quantum chemical analysis can also provide insights into the nature of the excited states. For instance, calculations can determine whether an excited state has more π-π* or n-π* character. This information is crucial for understanding the photophysical and photochemical behavior of the molecule. For vinyl iodide, for example, theoretical studies have been used to assign the excited states and explain the photodissociation dynamics kaist.ac.krresearchgate.net.

The optical band gap of the corresponding polymer, poly(N-methyl-4-vinylpyridinium iodide), has been calculated from UV-Vis and diffuse reflectance spectroscopy measurements and correlated with the degree of quaternization nih.govresearchgate.net. Quantum chemical calculations on oligomers of increasing chain length can be used to extrapolate to the polymer limit and predict the band gap of the bulk material.

Table 3: Key Optical and Electronic Properties Investigated by Quantum Chemistry

Property Computational Method Typical Result
Absorption Wavelengths (λ_max) TD-DFT Prediction of the position of the main absorption bands in the UV-Vis spectrum.
Oscillator Strengths (f) TD-DFT Indicates the intensity of electronic transitions.
Nature of Electronic Transitions Analysis of molecular orbitals involved in the transition. Characterization of transitions as charge-transfer, π-π, or n-π.

| Optical Band Gap (E_g) | DFT calculations on oligomers or periodic systems. | Estimation of the energy difference between the valence and conduction bands in the solid state. |

Functional Material Applications Non Clinical Focus

Development of Polymer Electrolytes and Ion-Conducting Materials

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, more reliable electrochemical devices. nih.govmdpi.com They offer potential advantages over traditional liquid electrolytes, such as preventing leakage and corrosion. sogang.ac.kr Poly(1-methyl-4-vinylpyridinium iodide), a polyelectrolyte where the iodide anion is the mobile charge carrier, serves as a promising matrix for these applications. ias.ac.in

Poly(1-methyl-4-vinylpyridinium iodide)-Based Electrolytes for Energy Devices

Poly(1-methyl-4-vinylpyridinium iodide) (PVPI) has been successfully synthesized and utilized as an ion-conducting polymer electrolyte in energy devices like dye-sensitized solar cells (DSSCs). sogang.ac.kr The synthesis involves the quaternization of poly(4-vinyl pyridine) with methyl iodide, resulting in a polymer with iodide ions suitable for participating in the redox reactions essential for device function. sogang.ac.krnih.gov

Table 1: Performance of a Dye-Sensitized Solar Cell (DSSC) Using a PVPI-Based Solid Polymer Electrolyte This table presents the key photoelectrochemical parameters for a DSSC fabricated with a solid polymer-ionic liquid electrolyte system based on poly(1-methyl-4-vinylpyridinium iodide).

Parameter Value
Open-Circuit Voltage (Voc) 0.700 V
Short-Circuit Current Density (Jsc) 3.04 mA/cm²
Fill Factor (FF) 30.7
Energy Conversion Efficiency (η) 0.65%

Data sourced from reference sogang.ac.kr.

Ionic Liquid Doping in Polymer Matrices for Enhanced Conductivity

A significant challenge for solid polymer electrolytes is achieving high ionic conductivity at ambient temperatures. ias.ac.in One effective strategy to overcome this is the incorporation of ionic liquids (ILs) into the polymer matrix. scispace.com Doping a PVPI polymer matrix with a low-viscosity ionic liquid, such as 1-ethyl 3-methylimidazolium dicyanamide (B8802431) (EMImDCN), has been shown to substantially enhance ionic conductivity. sogang.ac.kr

The addition of the ionic liquid serves multiple purposes: it increases the number of mobile charge carriers, acts as a plasticizer to increase the amorphousness of the polymer, and its low viscosity facilitates easier ion mobility through the polymer matrix. sogang.ac.krscispace.com Research has demonstrated a direct correlation between the concentration of the doped ionic liquid and the resulting conductivity of the PVPI composite. The maximum conductivity was achieved at a 40 wt% concentration of the ionic liquid, highlighting an optimal balance for ion transport. sogang.ac.kr

Table 2: Ionic Conductivity of PVPI Electrolyte with Ionic Liquid Doping This table shows the enhancement in ionic conductivity of poly(1-methyl-4-vinylpyridinium iodide) films upon doping with the ionic liquid 1-ethyl 3-methylimidazolium dicyanamide (EMImDCN).

Ionic Liquid (EMImDCN) Concentration (wt%) Ionic Conductivity (σ) (S cm⁻¹)
0 (Value not specified)
40 9.12 × 10⁻⁶

Data sourced from reference sogang.ac.kr.

Characterization of Ionic Conductivity Mechanisms

To understand and optimize the performance of PVPI-based electrolytes, various characterization techniques are employed. Electrochemical impedance spectroscopy (EIS) is commonly used to measure the ionic conductivity of the polymer films. sogang.ac.kr The mechanism of charge transport is further investigated using methods like transference number measurement (TNM), which helps to distinguish between ionic and electronic conduction. mdpi.comias.ac.in For polyelectrolytes like PVPI, it has been confirmed that the conduction mechanism is predominantly ionic, with the mobile iodide ions being the primary charge carriers. ias.ac.in

Cyclic voltammetry studies are used to verify the electrochemical stability and redox behavior of the electrolyte, confirming that the iodide from the PVPI is involved in the essential iodide/triiodide redox reaction for applications like DSSCs. sogang.ac.kr Furthermore, spectroscopic and microscopic techniques provide structural insights. Fourier transform infrared (FTIR) spectroscopy affirms the composite nature of the polymer-ionic liquid films, while atomic force microscopy (AFM) can reveal changes in surface morphology, such as the generation of pores upon ionic liquid doping, which can facilitate ion transport. sogang.ac.kr

Advanced Materials in Optics and Photonics

Derivatives of pyridinium (B92312) iodide exhibit interesting optical properties that make them candidates for applications in photonics and as sensory materials. Their behavior is often linked to intramolecular charge transfer, which can be influenced by the surrounding environment.

Solvatochromic and Solvatofluorochromic Probes Based on Pyridinium Derivatives

Solvatochromism is the phenomenon where a substance changes color in response to the polarity of the solvent. This property is characteristic of molecules with a significant change in dipole moment upon electronic excitation. Pyridinium derivatives are well-known for this behavior. nih.gov A closely related compound, 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, has been demonstrated to be an effective solvatochromic and solvatofluorochromic probe. iaea.orgresearchgate.net

The absorption and fluorescence spectra of this probe show a strong dependence on solvent polarity, particularly in the high-polar range. iaea.orgresearchgate.net It exhibits distinct absorption peaks, and its emission maximum shifts based on the solvent environment. iaea.orgresearchgate.net This sensitivity allows it to be used to quantitatively characterize solvent polarities. iaea.orgresearchgate.net The study of such derivatives provides a model for understanding the optical properties of vinylpyridinium systems like 1-methyl-4-vinylpyridinium (B1204203) iodide. The high fluorescence quantum yield and relatively long lifetime of these probes make them highly favorable for such applications. iaea.orgresearchgate.net

Table 3: Optical Properties of a 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide Probe in Various Solvents This table details the absorption and emission characteristics of a vinylpyridinium derivative, demonstrating its solvatofluorochromic behavior across solvents of differing polarities.

Solvent Absorption Peak 1 (nm) Absorption Peak 2 (nm) Emission Maximum (nm) Fluorescence Quantum Yield (Φ)
Acetonitrile ~400 ~450 605 0.38
Methanol (B129727) ~400 ~450 605 0.45
Ethanol (B145695) ~400 ~450 605 0.54

Data sourced from references iaea.orgresearchgate.net. Note: Specific peak wavelengths can show slight shifts depending on polarity.

Non-Linear Optical (NLO) Properties of Vinylpyridinium Systems

Materials with non-linear optical (NLO) properties are crucial for technologies such as laser frequency conversion and optical switching. mdpi.com NLO effects arise from the interaction of intense light with a material, leading to phenomena like second-harmonic and third-harmonic generation (THG). mdpi.com Organic molecules featuring an electron donor-acceptor structure connected by a π-conjugated bridge often exhibit significant NLO responses.

Vinylpyridinium systems, including 1-methyl-4-vinylpyridinium iodide, fit this molecular design. The pyridinium ring acts as an electron acceptor, while the vinyl group can be part of a larger conjugated system. The strong intramolecular charge-transfer character, evidenced by the solvatochromic behavior discussed previously, is a key indicator of potential second- and third-order NLO activity. nih.gov While direct NLO studies specifically on 1-methyl-4-vinylpyridinium iodide are not extensively detailed in the literature, the investigation of related iodide-based materials confirms their potential for NLO applications. mdpi.com The characterization of such properties typically involves techniques like the Z-scan method or analyzing the third-harmonic generation signal from thin films when irradiated with a high-intensity laser. mdpi.com

Self-Assembly and Nanostructure Formation in Block Copolymers

The incorporation of 1-methyl-4-vinylpyridinium iodide into block copolymers introduces a polycationic block that drives self-assembly into complex and ordered nanostructures. This behavior is primarily governed by the electrostatic interactions of the charged pyridinium groups and the hydrophobic/hydrophilic balance within the polymer architecture.

Core-Cross-Linked Micelles with Polycationic Shells

The synthesis of amphiphilic block copolymers containing a poly(1-methyl-4-vinylpyridinium iodide) (P4VPMe⁺I⁻) block enables the formation of core-cross-linked micelles (CCMs). These structures typically consist of a hydrophobic core, such as polystyrene (PS), and a hydrophilic, polycationic corona.

A notable synthetic strategy involves the use of reversible addition-fragmentation chain transfer (RAFT) polymerization. This technique allows for the creation of well-defined block copolymers, for instance, polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP). Subsequent quaternization of the P4VP block with methyl iodide (MeI) yields the desired amphiphilic block copolymer, PS-b-P(1-methyl-4-vinylpyridinium iodide). In a selective solvent, these polymers self-assemble into micelles with a PS core and a P4VPMe⁺I⁻ corona. The core can then be cross-linked to enhance the stability of the micellar structure.

The quaternization of the poly(4-vinylpyridine) block is a critical step, often carried out as a post-polymerization modification to ensure the creation of well-defined polymers. nih.gov The degree of quaternization can be controlled by adjusting the molar ratio of the alkyl halide, such as methyl iodide, to the vinylpyridine units. researchgate.net

PropertyDescriptionSource
Micelle Component Core: Polystyrene (PS) nih.gov
Shell: Poly(1-methyl-4-vinylpyridinium iodide) (P4VPMe⁺I⁻) nih.gov
Synthesis Method Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization followed by quaternization. nih.gov
Stability Enhanced by core-cross-linking.

Self-Assembled Morphologies in Solution and Thin Films

Block copolymers containing poly(vinylpyridine) segments, including the quaternized form, are workhorse materials for studying self-assembly into various morphologies in both bulk and thin films. acs.org The resulting nanostructures, such as lamellae, cylinders, and spheres, are influenced by factors like the volume fraction of the blocks and the processing conditions.

In thin films, the orientation of these microdomains can be controlled. For instance, a thin film of polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP) can be cast to form a lamellar morphology. Subsequent exposure to methyl iodide vapor can quaternize the P2VP domains, creating a block copolymer electrolyte while preserving the nanostructured morphology. acs.org The introduction of the iodide anions can even enhance the contrast in transmission electron microscopy (TEM) images. acs.org

The morphology of these block copolymer thin films can be further manipulated by the architectural design of the polymer, such as using star-shaped block copolymers, which can influence the orientation of the microdomains. escholarship.org The choice of solvent during film casting and annealing also plays a crucial role in the resulting structure. nih.gov

MorphologyControlling FactorsSource
Lamellar, Cylindrical, SphericalBlock copolymer composition (volume fraction). nsysu.edu.tw
Perpendicular LamellaeDirected self-assembly of thin films. acs.org
Varied OrientationsArchitectural design (e.g., star block copolymers). escholarship.org
Core-Corona InversionSelective solvent annealing. nih.gov

Catalytic Applications of Pyridinium-Based Systems

Poly(4-vinylpyridine) and its quaternized derivatives have garnered significant interest for their catalytic activity and as supports for various catalysts. researchgate.net The quaternization of the pyridine (B92270) nitrogen enhances its properties for certain catalytic applications.

Poly(4-vinylpyridine) can act as a polymeric ligand for metal complexes used in catalytic processes. polysciences.com For instance, a poly(4-vinylpyridine-co-divinylbenzene)-Co2+ complex has shown catalytic activity in the oxidation of cyclohexane. researchgate.net Furthermore, poly(4-vinylpyridine) supported iodine has been demonstrated as an efficient and recoverable catalyst for the regioselective ring-opening of epoxides under neutral conditions. rsc.org

Mechanistic Studies of Reactions Involving the Compound

β-Elimination Reactions and Proton-Activating Factors for Analogous Pyridinium (B92312) Salts

The formation of the vinyl group in N-vinyl pyridinium cations often involves β-elimination reactions from N-(2-substituted ethyl)pyridinium precursors. Studies on analogous systems, such as the elimination from N-(2-bromoethyl)pyridinium cations in aqueous base, have elucidated the mechanistic pathways. cdnsciencepub.com These reactions are kinetically first-order with respect to both the pyridinium cation and the hydroxide (B78521) ion. cdnsciencepub.com This observation is consistent with either a concerted E2 mechanism or a stepwise E1cb (Elimination, Unimolecular, conjugate Base) mechanism. cdnsciencepub.com

Detailed kinetic studies and analysis of substituent effects suggest that the E1cb mechanism is the more likely pathway for many of these transformations. cdnsciencepub.com The E1cb mechanism involves an initial, reversible deprotonation of the β-hydrogen by a base to form a carbanionic intermediate, followed by the rate-determining expulsion of the leaving group (e.g., bromide) to form the alkene.

The E1cb mechanism is outlined below:

Deprotonation: The base removes a proton from the carbon β to the pyridinium nitrogen, forming a carbanion. The electron-withdrawing pyridinium ring stabilizes this intermediate.

Leaving Group Expulsion: The carbanion expels the leaving group from the α-carbon, resulting in the formation of the C=C double bond of the vinyl group.

A critical aspect of these reactions is the role of the pyridinium ring as a proton-activating factor . The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, which increases the acidity of the protons on the adjacent alkyl chain. This enhanced acidity facilitates their removal by even weak bases, promoting the initial step of the E1cb mechanism. The stability of the resulting carbanionic intermediate is also enhanced by the delocalization of the negative charge into the pyridinium ring. In some cases, depending on the substituents and reaction conditions, a shift towards an E2 mechanism, where proton abstraction and leaving group departure occur simultaneously, can be observed. cdnsciencepub.com

Charge Transfer Complexation and Supramolecular Interactions

Pyridinium, 1-methyl-4-vinyl-, iodide, like other N-alkylpyridinium iodides, is known to form charge-transfer (CT) complexes. acs.orgacs.org These complexes arise from the interaction between the electron-donating iodide anion (I⁻) and the electron-accepting pyridinium cation. This interaction results in the appearance of a characteristic charge-transfer band in the electronic absorption spectrum, which is not present in the spectra of the individual ions. acs.org

The energy of the CT transition is highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. This property makes these compounds useful as probes for solvent polarity. The position of the CT band is also influenced by the nature of the substituents on the pyridinium ring. acs.org In the case of this compound, the pyridinium ring acts as a π-electron acceptor. The iodide ion donates an electron to the π-system of the pyridinium ring upon absorption of light, leading to a charge-transfer state. acs.org

Beyond simple ion pairing, pyridinium salts are excellent building blocks for supramolecular assemblies . The positive charge on the pyridinium ring facilitates strong electrostatic interactions with anionic species. nih.gov Furthermore, the planar aromatic ring can participate in π-π stacking interactions, and the C-H protons of the ring can act as hydrogen bond donors. In the solid state, these interactions, along with potential halogen bonding involving the iodide counter-ion, can direct the formation of extended, ordered structures. nih.gov

The polymeric form, poly(4-vinylpyridinium iodide), demonstrates how these interactions influence material properties. The supramolecular interactions between the charged polymer chains and counterions, as well as with solvent molecules, dictate the polymer's conformation, solubility, and thermal stability. mdpi.comnih.gov Studies on related systems show that pyridinium moieties can coordinate with metal ions to form complex metallo-supramolecular architectures, such as macrocycles and cages, driven by the predictable and directional nature of metal-ligand coordination. nih.gov

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound is influenced by both the pyridinium core and the vinyl substituent. The pyridinium ring itself is photoactive. Upon UV irradiation, N-alkylpyridinium salts can undergo complex rearrangements. nih.gov Computational and experimental studies on N-methylpyridinium have shown that irradiation can lead to the formation of bicyclic intermediates, such as azoniabenzvalene and 6-aza[3.1.0]bicyclic ions. nih.gov These intermediates can then react further, for instance with water in a photohydration reaction, to yield various products. nih.gov

The vinyl group introduces additional photochemical reaction pathways. Analogous to other vinylpyridines and stilbazoles (styrylpyridines), the vinyl group can participate in [2+2] photocycloaddition reactions. researchgate.net Irradiation of concentrated solutions or in the solid state can lead to the formation of cyclobutane (B1203170) dimers. The regioselectivity and stereoselectivity of this dimerization are often controlled by the pre-organization of the molecules in the reaction medium. researchgate.net

Furthermore, studies on the polymer, poly(4-vinylpyridine), show that UV irradiation can induce photocrosslinking. researchgate.net This process is believed to occur via the scission of C-H bonds on the polymer backbone, initiated by photoexcited pyridine (B92270) rings, leading to the formation of macroradicals that subsequently combine. researchgate.net

Regarding degradation, quaternary pyridinium salts can undergo thermal degradation. At elevated temperatures, they are susceptible to Hofmann elimination, which would yield an alkene and a tertiary amine. mdpi.com For this compound, this is less relevant as it already contains the vinyl group. However, single electron reduction of the pyridinium ring can trigger C-N bond cleavage, leading to the formation of a pyridyl radical and an alkyl radical, which is a key degradation pathway in deaminative functionalization reactions. nih.gov

Derivatives, Copolymers, and Hybrid Systems

Synthesis and Research on N-Alkyl-4-vinylpyridinium Salts and Their Polymers

The synthesis of N-alkyl-4-vinylpyridinium salts and their corresponding polymers is a significant area of research, primarily revolving around the quaternization of 4-vinylpyridine (B31050) (4VP) or its polymer, poly(4-vinylpyridine) (PVP). The alkylation of poly(4-vinylpyridine) with methyl iodide is a common method to produce poly(N-methyl-4-vinylpyridinium iodide). researchgate.net This post-polymerization modification strategy is often preferred as it allows for the synthesis of well-defined polymers. mdpi.com

A general and efficient method for synthesizing 1-alkyl-4-vinylpyridinium ions involves the alkylation of 4-vinylpyridine with primary alkyl triflates. acs.org Alternatively, these polymers can be created through the anionic polymerization of 4-vinylpyridine, followed by quaternization with methyl iodide. polymersource.caruixibiotech.com The degree of quaternization can be controlled by adjusting the molar ratio of the alkylating agent, such as methyl iodide, to the vinylpyridine units. nih.gov For instance, a series of N-methyl quaternized derivatives of poly(4-vinylpyridine) were synthesized with varying degrees of quaternization by modifying the methyl iodide molar ratio. nih.gov The success of these reactions is typically confirmed using FTIR and NMR spectroscopy. mdpi.comnih.gov

Spontaneous polymerization of 4-vinylpyridinium salts can also occur in both organic and aqueous media through a specific ionic mechanism. researchgate.net Research has shown that the growing active species in this process exhibit high chemical specificity, reacting only with monomeric vinylpyridinium salt molecules and not with other vinyl monomers like vinylpyridine itself. researchgate.net

The properties of the resulting polymers are influenced by the synthesis route and the degree of quaternization. For example, poly(N-methyl-4-vinylpyridinium iodide) is soluble in solvents like methanol (B129727) and ethanol (B145695). polymersource.ca

Derivative NamePrecursor PolymerAlkylating AgentSolventQuaternization Degree (%)Reference
PVP_Q1 Poly(4-vinylpyridine)Methyl IodideEthanolIntermediate nih.gov
PVP_Q2 Poly(4-vinylpyridine)Methyl IodideEthanolIntermediate nih.gov
PVP_Q3 Poly(4-vinylpyridine)Methyl IodideEthanolIntermediate nih.gov
PVPQ Poly(4-vinylpyridine)Methyl IodideMethanol100% (Fully Quaternized) mdpi.comnih.gov
Poly(N-methyl-4-vinylpyridinium triiodide) Poly(N-methyl-4-vinylpyridinium iodide)IodineWater-AlcoholN/A researchgate.net

Incorporation of Pyridinium (B92312) Units into Various Polymer Architectures (e.g., Polyimides)

The integration of pyridinium units into robust polymer backbones, such as polyimides, is a key strategy for developing high-performance materials. Aromatic polyimides are known for their exceptional thermal stability, solvent resistance, and mechanical strength. rsc.org Incorporating the pyridine (B92270) group into the main chain can further enhance the chemical, mechanical, and thermal stability of the resulting polymers. researchgate.net The improved properties are attributed to factors like molecular symmetry, aromaticity, and increased dipole-dipole interactions between the polymer and solvent systems, which can also improve solubility. researchgate.net

The synthesis of pyridinium-containing polyimides often involves a two-step process. First, a polyimide containing pyridine rings is synthesized from monomers like 2,6-diaminopyridine (B39239) and various dianhydrides. rsc.orgresearchgate.net Subsequently, the pyridine units within the polyimide backbone are quaternized to introduce the cationic pyridinium groups. rsc.org This post-polymerization modification creates polyimide-based ionenes. rsc.org

These materials have shown promise in various applications. For example, pyridinium-containing copolyimides have been synthesized for potential use as anion exchange membranes (AEMs). rsc.orgresearchgate.net The properties of these copolyimides, such as solubility and thermal characteristics, can be tuned by adjusting the content of the pyridine-containing monomer. rsc.org For instance, a series of polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone and different aromatic dianhydrides exhibited high glass transition temperatures (Tg) ranging from 201 to 310 °C and excellent thermal stability, with 5% weight loss temperatures between 472–501 °C in a nitrogen atmosphere. tandfonline.com These films also demonstrated outstanding mechanical properties, with tensile strengths of 103–145 MPa. tandfonline.com

PolyimideDiamine MonomerDianhydrideGlass Transition Temp. (Tg)5% Weight Loss Temp. (T5%)Tensile Strength (MPa)Reference
PI-1 4,4'-bis(5-amino-2-pyridinoxy)benzophenonePyromellitic dianhydride (PMDA)310 °C501 °C145 tandfonline.com
PI-2 4,4'-bis(5-amino-2-pyridinoxy)benzophenone3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)269 °C496 °C121 tandfonline.com
PI-3 4,4'-bis(5-amino-2-pyridinoxy)benzophenone4,4'-Oxydiphthalic anhydride (B1165640) (ODPA)231 °C483 °C110 tandfonline.com
PI-4 4,4'-bis(5-amino-2-pyridinoxy)benzophenone4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)240 °C472 °C103 tandfonline.com
PI-5 4,4'-bis(5-amino-2-pyridinoxy)benzophenone3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)201 °C489 °C115 tandfonline.com

Comparative Studies of Structure-Property Relationships in Pyridinium Derivatives

Understanding the relationship between the chemical structure of pyridinium derivatives and their resulting properties is crucial for designing functional materials. Studies have systematically investigated how modifications to the molecular architecture influence physicochemical characteristics.

One key area of investigation is the impact of the degree of quaternization on the properties of poly(4-vinylpyridine) derivatives. mdpi.comnih.gov As the degree of N-methyl quaternization increases, significant differences are observed in the optical and solvation properties of the polymers. nih.gov While neutral PVP and the fully quaternized derivative (PVPQ) show distinct behaviors, partially quaternized polymers exhibit intermediate characteristics. mdpi.com

In the context of copolyimides, the content of the pyridinium precursor, such as 2,6-diaminopyridine (DAP), plays a critical role. rsc.org An increase in the pyridine content in copolyimides leads to a decrease in the solubility of the samples. rsc.org For example, copolyimides with a DAP content greater than 50% were found to be brittle and insoluble. rsc.org Conversely, the incorporation of "rigid" pyridine fragments into the backbone generally increases the glass transition temperature (Tg) compared to the base polyimide. rsc.org However, among the pyridine-containing copolyimides themselves, the Tg was observed to decrease as the pyridine content increased. rsc.org The alkaline stability of these materials is also structure-dependent; samples with a DAP content of 0.2 and 0.3 remained stable in alkaline media, while those with a content above 0.3 lost their integrity. researchgate.net

Other studies have focused on zwitterionic pyridinium derivatives, exploring how positional isomerism and molecular flexibility affect crystal packing and supramolecular topology. jove.comnih.gov For instance, in a study of zwitterionic pyridinium-triazole ligands, single-crystal X-ray analysis revealed that positional isomerism and the presence of a methylene (B1212753) spacer between the pyridinium and triazole rings led to distinct packing motifs. jove.comnih.gov These structural variations, in turn, influence properties like the HOMO-LUMO energy gap. jove.comnih.gov

Copolyimide SampleDAP ContentSolubility in ChloroformThermal Degradation Start (°C)Alkaline StabilityIonic Conductivity (S cm⁻¹)Reference
DAP-0.2 0.2Soluble~250Stable- rsc.orgresearchgate.net
DAP-0.3 0.3Soluble~250Stable0.234 (at 0.15 quaternization) rsc.orgresearchgate.net
DAP-0.5 0.5Soluble~200-- rsc.org
DAP-0.6 0.6Insoluble--- rsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of pyridinium (B92312) compounds often involves methods that are not environmentally benign. ijarsct.co.in Consequently, a significant thrust in current research is the development of green and sustainable synthetic routes. nih.govresearchgate.net These efforts are aligned with the growing global emphasis on environmentally conscious chemical manufacturing.

Future research will likely focus on multicomponent, one-pot reactions, which offer the advantage of synthesizing complex molecules in a single step, thereby reducing waste and energy consumption. researchgate.net The use of green catalysts and environmentally friendly solvents is another promising avenue. nih.govresearchgate.net Techniques such as microwave-assisted synthesis and ultrasonic production are also being explored to enhance reaction rates and yields, often leading to purer products in shorter timeframes. ijarsct.co.innih.govacs.org For instance, microwave irradiation has been shown to be a more efficient method for preparing pyridine (B92270) derivatives compared to conventional heating, resulting in higher yields and significantly reduced reaction times. acs.org

The synthesis of poly(1-methyl-4-vinylpyridinium iodide) often starts from the polymerization of 4-vinylpyridine (B31050) followed by quaternization with methyl iodide. nih.govpolymersource.ca Future sustainable approaches could involve the use of bio-based starting materials and renewable solvents to minimize the environmental footprint of the entire process.

Table 1: Comparison of Conventional and Green Synthetic Methods for Pyridine Derivatives
ParameterConventional MethodsGreen/Sustainable Methods
Reaction TimeLong (hours to days)Short (minutes to hours) nih.gov
YieldOften moderateHigh (often >80-90%) nih.gov
SolventsOften hazardous organic solventsEnvironmentally benign solvents (e.g., water, ethanol) or solvent-free conditions nih.govresearchgate.net
CatalystsOften stoichiometric and/or toxicCatalytic, recyclable, and non-toxic nih.gov
Energy ConsumptionHigh (prolonged heating)Lower (e.g., microwave irradiation) ijarsct.co.in

Advanced Characterization Techniques for In-Situ Monitoring of Polymerization

The ability to monitor polymerization reactions in real-time is crucial for controlling the properties of the final polymer. americanlaboratory.com Traditional methods often rely on analyzing discrete samples, which may not provide a complete picture of the reaction kinetics. americanlaboratory.com Future research will increasingly focus on the implementation of advanced in-situ characterization techniques to gain a deeper understanding of the polymerization of 1-methyl-4-vinylpyridinium (B1204203) iodide and related vinyl monomers.

Techniques that allow for continuous monitoring of key parameters such as monomer concentration, polymer molecular weight, and intrinsic viscosity are of particular interest. americanlaboratory.com For instance, UV/VIS spectroscopy can be used to determine monomer concentration, while multi-angle static light-scattering detectors can provide real-time data on molecular weight. americanlaboratory.com Photo-differential scanning calorimetry (photo-DSC) is another powerful technique for monitoring the kinetics of photopolymerization processes. mdpi.com

These in-situ techniques provide a wealth of data that can be used to develop more precise models of the polymerization process, leading to better control over the final material properties. americanlaboratory.com The integration of these analytical tools into automated reactor systems will enable the synthesis of pyridinium-based polymers with highly tailored architectures and functionalities.

Table 2: Advanced In-Situ Monitoring Techniques for Polymerization
TechniqueParameter MonitoredKey Advantages
UV/VIS SpectroscopyMonomer Concentration americanlaboratory.comReal-time, non-invasive
Multi-Angle Static Light Scattering (MALS)Molecular Weight (Mw) americanlaboratory.comProvides absolute molecular weight data
Differential Pressure TransducerIntrinsic Viscosity (IV) americanlaboratory.comCorrelates with polymer chain length
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional Group ConversionProvides structural information during reaction
Raman SpectroscopyMonomer Conversion, Polymer StructureCan be used with fiber optic probes for remote monitoring
Photo-Differential Scanning Calorimetry (Photo-DSC)Kinetics of Photopolymerization mdpi.comMeasures heat flow associated with the reaction

Predictive Modeling and Machine Learning in Materials Design

The traditional approach to materials discovery often involves a time-consuming and resource-intensive trial-and-error process. researchgate.net Predictive modeling and machine learning are emerging as powerful tools to accelerate the design and discovery of new materials with desired properties. sciencedaily.comaps.org These computational approaches can be used to predict the properties of novel pyridinium-based materials before they are synthesized, thereby guiding experimental efforts towards the most promising candidates. researchgate.net

Machine learning algorithms can be trained on existing experimental data to identify complex structure-property relationships. aps.org For example, a machine learning model could be developed to predict the thermal stability or ionic conductivity of a pyridinium-based polymer based on its chemical structure and composition. sciencedaily.com This predictive capability is particularly valuable for designing materials for specific applications, such as electrolytes in batteries or components in electronic devices. researchgate.netsciencedaily.com

Furthermore, machine learning can be used to optimize synthetic procedures by predicting the reaction conditions that will lead to the highest yield or desired product characteristics. aps.org As more high-quality data becomes available, the accuracy and predictive power of these models will continue to improve, revolutionizing the way pyridinium-based materials are designed and developed. aps.org

Integration of Pyridinium-Based Materials in Next-Generation Devices (beyond excluded categories)

The unique properties of pyridinium-based materials, including their ionic conductivity and electrochemical activity, make them attractive candidates for a variety of next-generation devices. While certain applications are excluded from this discussion, there are several other promising areas where these materials could have a significant impact.

One area of interest is in the development of advanced energy storage systems. Pyridinium-based electrolytes are being investigated for use in long-duration energy storage technologies, which are crucial for integrating renewable energy sources into the power grid. vacancyedu.com The ability to tailor the redox properties of these materials through chemical modification opens up possibilities for designing high-performance and cost-effective flow batteries. vacancyedu.com

In the realm of electronics, pyridinium derivatives are being explored as hole-transporting materials in organic light-emitting diodes (OLEDs). acs.org The incorporation of these materials can improve device efficiency and stability. acs.org Furthermore, the development of two-dimensional (2D) materials has opened up new avenues for next-generation electronic devices, and the integration of pyridinium-based functional groups onto these 2D materials could lead to novel electronic and optoelectronic properties. mit.edudst.gov.in

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-4-vinylpyridinium iodide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves quaternization of pyridine derivatives with methyl iodide or vinyl-substituted benzyl halides. For example, 1-methylpyridinium salts are synthesized by refluxing pyridine with methyl iodide in acetone or methanol under inert conditions (e.g., 75°C for 24 hours) . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For vinyl-substituted derivatives, nucleophilic substitution with vinyl halides or electrochemical iodination (using pyridine/pyridinium electrolytes) can achieve 57–89% yields, depending on substituent stability and iodine catalytic efficiency . Characterization via NMR, elemental analysis, and UV-Vis spectrophotometry (e.g., Cary 14 spectrophotometer) is critical for purity assessment .

Q. How do solvent properties affect the spectroscopic characterization of pyridinium iodide derivatives?

  • Methodological Answer : Solvent polarity directly impacts charge-transfer (CT) band positions in UV-Vis spectra. For example, hydroxylic solvents (e.g., alcohols) promote solvent-separated ion pairs, red-shifting CT transitions compared to nonpolar solvents like chloroform . Kosower’s Z scale, which quantifies solvent polarity via pyridinium iodide’s CT absorption maxima, can predict spectral shifts. In alcohols, the intermolecular iodide-pyridinium interaction weakens, reducing transition energy by ~0.5 eV compared to aprotic solvents . Researchers should correlate solvent π* values (dipolarity/polarizability) with CT band positions for accurate interpretations .

Advanced Research Questions

Q. What mechanisms explain the charge-transfer transitions in pyridinium iodide complexes, and how do substituents impact these transitions?

  • Methodological Answer : CT transitions arise from electron transfer from iodide to the pyridinium ring. Substituents like vinyl or carbomethoxy groups alter the pyridinium’s electron affinity, shifting CT band energies. For example, p-methoxybenzyl substituents introduce intramolecular CT bands that do not interact with iodide, while electron-withdrawing groups (e.g., carbomethoxy) enhance transition energy . Computational studies (e.g., DFT) can model substituent effects by correlating HOMO-LUMO gaps with experimental λmax values. Additionally, steric hindrance from bulky substituents may restrict ion-pair contact, favoring solvent-separated configurations .

Q. How do ion-pair dynamics and counterion mobility influence the electrochemical behavior of pyridinium iodides in different hydration states?

  • Methodological Answer : In low-hydration regimes, iodide mobility decreases due to stronger ion-pair interactions, as shown by reduced self-diffusion coefficients (D ~10⁻⁷ cm²/s) in molecular dynamics simulations . Hopping rates (iodide transfer between pyridinium solvation shells) double under electric fields, enhancing conductivity. Researchers should measure conductivity via the Nernst-Einstein equation and compare with equilibrium simulations to assess hydration effects. Electrochemical impedance spectroscopy (EIS) can further resolve ion-pair dissociation kinetics in hydrated vs. anhydrous systems .

Q. What are the kinetic and stability profiles of pyridinium iodide derivatives in nucleophilic substitution reactions (e.g., with organophosphates)?

  • Methodological Answer : Reaction kinetics follow second-order dependence, as observed in the reaction of 4-formyl-1-methylpyridinium iodide oxime (4-PAM) with GB (isopropyl methylphosphonofluoridate). The rate constant (k = 885 M⁻¹min⁻¹ at pH 7.6) is governed by nucleophilic attack of the 4-PAM anion on the electrophilic phosphorus center . Product stability varies with pH: 4-PPAM decomposes in alkaline conditions (k = 8600 M⁻¹min⁻¹ at pH >9) via hydroxide-mediated cleavage. Stability assays under physiological pH (7.4) with imidazole or bicarbonate buffers are recommended for therapeutic applications .

Data Contradictions and Resolution

  • Contradiction : Some studies report solvent-separated ion pairs in alcohols , while others suggest contact ion pairs dominate in low-polarity solvents .
    • Resolution : These observations are context-dependent. Solvent-separated pairs form in alcohols due to high dielectric screening, whereas contact pairs prevail in chloroform. Researchers should use X-ray crystallography or Raman spectroscopy to confirm ion-pair geometry in specific solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.